1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Overview
Description
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antihistaminic, antipsychotic, and antiemetic properties. The presence of the tetrazole ring and the chlorophenyl group in its structure contributes to its unique pharmacological profile.
Preparation Methods
The synthesis of 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylmethanone and piperazine.
Formation of Intermediate: The 4-chlorophenylmethanone is first converted to 4-chlorophenylmethanol using a reducing agent like sodium borohydride in methanol.
Tetrazole Formation: The 4-chlorophenylmethanol is then reacted with sodium azide and ammonium chloride to form the tetrazole ring.
Final Coupling: The resulting tetrazole derivative is coupled with piperazine in the presence of a base like potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium iodide in tetrahydrofuran to yield the final product
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the tetrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group can be replaced by other nucleophiles like amines or thiols
Common reagents and conditions used in these reactions include organic solvents like methanol, tetrahydrofuran, and bases like potassium carbonate.
Scientific Research Applications
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antihistaminic and antipsychotic agent.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like allergies, anxiety, and schizophrenia.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets:
Histamine Receptors: The compound acts as an antagonist at histamine H1 receptors, blocking the effects of histamine and providing relief from allergic symptoms.
Serotonin Receptors: It may also interact with serotonin receptors, contributing to its potential antipsychotic effects.
Pathways: The compound modulates various signaling pathways involved in inflammation and neurotransmission
Comparison with Similar Compounds
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride can be compared with other similar compounds:
Clocinizine: Both compounds have antihistaminic properties, but clocinizine lacks the tetrazole ring.
Chlorcyclizine: Similar to clocinizine, chlorcyclizine is an antihistamine but differs in its chemical structure and pharmacological profile.
Levocetirizine: This compound is a more potent antihistamine with fewer side effects compared to traditional antihistamines
The uniqueness of this compound lies in its combination of the tetrazole ring and piperazine moiety, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6.2ClH/c13-10-1-3-11(4-2-10)19-12(15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZYRIJQJIUWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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